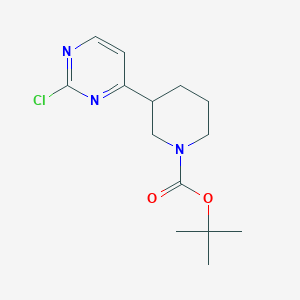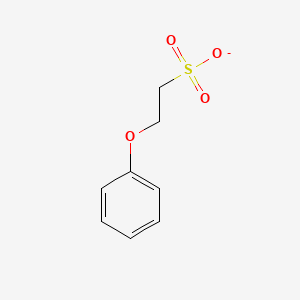
3-Iodo-1-isopropyl-5-nitro-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodo-1-isopropyl-5-nitro-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of iodine, isopropyl, and nitro groups attached to the pyrazole ring, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-1-isopropyl-5-nitro-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common method involves the iodination of 1-isopropyl-5-nitro-1H-pyrazole using iodine or iodine monochloride in the presence of a suitable oxidizing agent. The reaction is usually carried out in an inert solvent such as dichloromethane or acetonitrile under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and scalable production .
Analyse Des Réactions Chimiques
Types of Reactions
3-Iodo-1-isopropyl-5-nitro-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The isopropyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), mild heating.
Reduction: Hydrogen gas, metal catalysts (Pd/C), metal hydrides (LiAlH4).
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Major Products
Substitution: Corresponding substituted pyrazoles.
Reduction: 3-Iodo-1-isopropyl-5-amino-1H-pyrazole.
Oxidation: This compound derivatives with oxidized side chains.
Applications De Recherche Scientifique
3-Iodo-1-isopropyl-5-nitro-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Iodo-1-isopropyl-5-nitro-1H-pyrazole is largely dependent on its chemical structure. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological macromolecules. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to molecular targets. The isopropyl group may affect the compound’s lipophilicity and membrane permeability .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Iodo-1H-pyrazole: Lacks the isopropyl and nitro groups, resulting in different reactivity and applications.
1-Isopropyl-5-nitro-1H-pyrazole: Lacks the iodine atom, affecting its substitution reactions.
3-Iodo-5-nitro-1H-pyrazole: Lacks the isopropyl group, influencing its physical properties and biological activities.
Uniqueness
3-Iodo-1-isopropyl-5-nitro-1H-pyrazole is unique due to the combination of iodine, isopropyl, and nitro groups, which impart distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C6H8IN3O2 |
|---|---|
Poids moléculaire |
281.05 g/mol |
Nom IUPAC |
3-iodo-5-nitro-1-propan-2-ylpyrazole |
InChI |
InChI=1S/C6H8IN3O2/c1-4(2)9-6(10(11)12)3-5(7)8-9/h3-4H,1-2H3 |
Clé InChI |
NCMLSTCHHZCVSL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C(=CC(=N1)I)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-4-methoxybenzohydrazide](/img/structure/B11711892.png)

![(4E)-4-[2-(2,4-dinitrophenyl)hydrazinylidene]-8-hydroxynaphthalen-1(4H)-one](/img/structure/B11711899.png)



![2-[(2-Carboxyethyl)amino]benzene-1,4-dicarboxylic acid](/img/structure/B11711931.png)
![5-[4-(diethylamino)benzylidene]-1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11711932.png)
![N-(2,2,2-Trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)nonanamide](/img/structure/B11711936.png)
![3-{[(E)-(4-hydroxyphenyl)methylidene]amino}-2-methylquinazolin-4(3H)-one](/img/structure/B11711942.png)
![(2E,5E)-2,5-bis[(4-nitrophenyl)methylidene]cyclopentan-1-one](/img/structure/B11711947.png)

![(2E)-3-(2-nitrophenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B11711968.png)
